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molecular formula C9H13ClN2O2 B1516878 N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide CAS No. 55809-27-3

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2-chloroacetamide

Cat. No. B1516878
M. Wt: 216.66 g/mol
InChI Key: MZAGTAPJCLVZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07476683B2

Procedure details

Chloroacetic acid chloride (0.93 ml; II.42 mmol) is dropped slowly into a stirred solution of 5-t-Butyl-3-amino isoxazole (1.5 g; 7.67 mmol) in pyridine (1.09 ml; 13.49 mmol) and dichloromethane (20 ml), cooled to 0° C. Stirring is continued for 2 h at room temperature. The reaction mixture is diluted with dichloromethane, washed twice with 1N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water. The reaction mixture is then dried over Na2SO4, filtered and evaporated to yield 2.2 g (98%) brownish solid of 10.
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.09 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[C:6]([C:10]1[O:14][N:13]=[C:12]([NH2:15])[CH:11]=1)([CH3:9])([CH3:8])[CH3:7].N1C=CC=CC=1>ClCCl>[C:6]([C:10]1[O:14][N:13]=[C:12]([NH:15][C:3](=[O:4])[CH2:2][Cl:1])[CH:11]=1)([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.93 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)N
Name
Quantity
1.09 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed twice with 1N aqueous hydrochloric acid, twice with an aqueous solution of NaHCO3 and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture is then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(CCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 132.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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